N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide
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Overview
Description
N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C16H11Cl4F3N2O This compound is known for its unique chemical structure, which includes multiple halogen atoms and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2,2,2-trichloroethyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-ME-N-(2,2,2-trichloro-1-{2-chloro-5-(trifluoromethyl)anilino}ethyl)benzamide
- 2-ME-N-(2,2,2-trichloro-1-{2-chloro-5-(trifluoromethyl)anilino}ethyl)benzamide
Uniqueness
N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide is unique due to its specific arrangement of halogen atoms and the presence of both chloro and trifluoromethyl groups. This unique structure contributes to its distinctive chemical and biological properties, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C16H11Cl4F3N2O |
---|---|
Molecular Weight |
446.1 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]benzamide |
InChI |
InChI=1S/C16H11Cl4F3N2O/c17-11-7-6-10(16(21,22)23)8-12(11)24-14(15(18,19)20)25-13(26)9-4-2-1-3-5-9/h1-8,14,24H,(H,25,26) |
InChI Key |
YJIPAZZRFCUOGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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